molecular formula C12H8I2N2 B12849163 Diazene, bis(2-iodophenyl)- CAS No. 5486-04-4

Diazene, bis(2-iodophenyl)-

Cat. No.: B12849163
CAS No.: 5486-04-4
M. Wt: 434.01 g/mol
InChI Key: OZAQVWKNGVHLMG-UHFFFAOYSA-N
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Description

1,2-Bis(2-iodophenyl)diazene is an organic compound characterized by the presence of two iodine atoms attached to a diazene group

Preparation Methods

The synthesis of 1,2-bis(2-iodophenyl)diazene typically involves the reaction of 2-iodoaniline with nitrous acid, leading to the formation of the diazonium salt, which subsequently undergoes coupling to form the desired diazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium intermediate and using an acidic medium to facilitate the coupling reaction .

The use of eco-friendly reductants, such as glucose, has been explored in related compounds, suggesting potential green chemistry approaches for its synthesis .

Chemical Reactions Analysis

1,2-Bis(2-iodophenyl)diazene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azoxy compounds. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of 1,2-bis(2-iodophenyl)diazene can yield hydrazine derivatives. Typical reducing agents include sodium borohydride and zinc in acidic conditions.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation typically yields azoxy compounds, while reduction leads to hydrazine derivatives.

Scientific Research Applications

1,2-Bis(2-iodophenyl)diazene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-bis(2-iodophenyl)diazene exerts its effects is primarily through its ability to participate in electron transfer reactions. The diazene group can undergo reversible redox reactions, making it a useful component in photoresponsive materials. The iodine atoms also play a crucial role in facilitating halogen bonding, which is important in the formation of supramolecular structures .

Comparison with Similar Compounds

1,2-Bis(2-iodophenyl)diazene can be compared with other similar compounds, such as:

Properties

CAS No.

5486-04-4

Molecular Formula

C12H8I2N2

Molecular Weight

434.01 g/mol

IUPAC Name

bis(2-iodophenyl)diazene

InChI

InChI=1S/C12H8I2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H

InChI Key

OZAQVWKNGVHLMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC=CC=C2I)I

Origin of Product

United States

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